![molecular formula C17H22N2O2 B14916501 2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one](/img/structure/B14916501.png)
2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexenone ring, a pyridine moiety, and a butanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexenone ring: This can be achieved through the aldol condensation of suitable precursors.
Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Addition of the butanoyl group: This can be done through acylation reactions using butanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine as a base in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Similar structure but with a phenyl group instead of a pyridine moiety.
5,5-Dimethyl-3-(pyridin-2-ylamino)cyclohex-2-en-1-one: Similar structure but with the pyridine group at a different position.
Uniqueness
2-Butanoyl-5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H22N2O2 |
---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-pyridin-4-yliminocyclohexan-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-14(20)16-13(10-17(2,3)11-15(16)21)19-12-6-8-18-9-7-12/h6-9,20H,4-5,10-11H2,1-3H3/b16-14+,19-13? |
InChI-Schlüssel |
GRCBDCCOENUKAO-OXKCXOKVSA-N |
Isomerische SMILES |
CCC/C(=C\1/C(=NC2=CC=NC=C2)CC(CC1=O)(C)C)/O |
Kanonische SMILES |
CCCC(=C1C(=NC2=CC=NC=C2)CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.